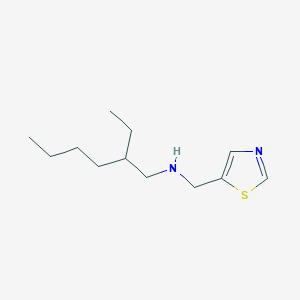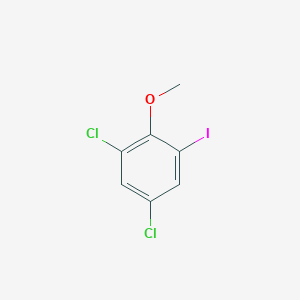
2-(2-Aminopropyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminopropyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an aminopropyl group attached to a hexahydroisoindole dione core. Its distinct chemical properties make it a subject of interest in synthetic chemistry, pharmacology, and industrial applications.
Vorbereitungsmethoden
The synthesis of 2-(2-Aminopropyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves multiple steps and specific reaction conditions. One common method involves the reaction of meta-methoxy bromobenzene with propylene oxide, followed by a series of reactions with methane sulfonic acid, ammonia methanol, and hydrobromic acid . This multi-step process yields the desired compound with a high degree of purity and efficiency. Industrial production methods often involve scaling up these reactions while ensuring safety and environmental compliance.
Analyse Chemischer Reaktionen
2-(2-Aminopropyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Wissenschaftliche Forschungsanwendungen
2-(2-Aminopropyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a therapeutic agent, particularly in neuropharmacology, due to its interaction with neurotransmitter systems.
Industry: It finds applications in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Aminopropyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. It primarily affects neurotransmitter systems by modulating the release and reuptake of monoamines such as serotonin, dopamine, and norepinephrine. This modulation occurs through binding to transporter proteins and receptors, influencing synaptic transmission and neuronal activity .
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds like 5-(2-aminopropyl)benzofuran (5-APB) and 6-(2-aminopropyl)benzofuran (6-APB), 2-(2-Aminopropyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione exhibits unique properties. While 5-APB and 6-APB are known for their psychoactive effects and interaction with monoamine transporters, this compound has a distinct chemical structure that may result in different pharmacological profiles and applications .
Eigenschaften
Molekularformel |
C11H16N2O2 |
|---|---|
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
2-(2-aminopropyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C11H16N2O2/c1-7(12)6-13-10(14)8-4-2-3-5-9(8)11(13)15/h2-3,7-9H,4-6,12H2,1H3 |
InChI-Schlüssel |
MUWFYSWMRNRHMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1C(=O)C2CC=CCC2C1=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Mercaptobenzo[D]oxazole-7-carboxylic acid](/img/structure/B12089656.png)
![4-[3-(2-ethoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B12089658.png)




![(Cyclopropylmethyl)[2-(3,5-difluorophenyl)ethyl]amine](/img/structure/B12089682.png)


![[4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12089693.png)
![tert-butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate](/img/structure/B12089701.png)
![3-Chloro-2-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B12089707.png)


